DOTA-GA(tBu)4: A Comprehensive Technical Guide for Drug Development Professionals
DOTA-GA(tBu)4: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Whitepaper on the Core Chemical Structure, Properties, and Experimental Applications of a Key Bifunctional Chelator
Introduction
DOTA-GA(tBu)4, with the IUPAC name 5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid, is a macrocyclic bifunctional chelating agent of significant interest in the field of nuclear medicine and drug development.[1][2][3] Its structure is based on the well-established DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) framework, which is renowned for its ability to form highly stable complexes with a variety of metal ions. The "GA" moiety refers to a glutaric acid derivative, which provides a reactive carboxylic acid functional group for covalent attachment to biomolecules, such as peptides and antibodies. The tert-butyl (tBu) ester groups serve as protecting groups for the carboxylic acids of the DOTA cage and the glutaric acid linker, preventing unwanted side reactions during conjugation and allowing for deprotection under acidic conditions after the desired bioconjugate has been formed.
This guide provides a detailed overview of the chemical structure, physicochemical properties, and key experimental protocols related to DOTA-GA(tBu)4, intended for researchers, scientists, and professionals involved in the development of targeted radiopharmaceuticals and other metal-based diagnostic and therapeutic agents.
Chemical Structure and Properties
The chemical structure of DOTA-GA(tBu)4 is fundamental to its function as a bifunctional chelator. The core DOTA macrocycle provides a pre-organized cavity that can encapsulate a metallic radionuclide with high thermodynamic stability and kinetic inertness. The glutaric acid linker extends from one of the nitrogen atoms of the cyclen ring, terminating in a protected carboxylic acid that, after deprotection, serves as the point of attachment to a targeting biomolecule. The four tert-butyl ester groups ensure the solubility of the molecule in organic solvents commonly used in synthesis and prevent the carboxyl groups from interfering with the conjugation reaction.
Caption: Chemical structure of DOTA-GA(tBu)4.
Physicochemical Properties
A summary of the key physicochemical properties of DOTA-GA(tBu)4 is presented in the table below. These properties are crucial for understanding its behavior in different solvent systems and for planning its use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₃₅H₆₄N₄O₁₀ | [1][3][4] |
| Molecular Weight | 700.91 g/mol | [1][3][4] |
| CAS Number | 306776-79-4 | [1][2] |
| Appearance | White to off-white solid | [5] |
| Purity | Typically >95% | [3][4] |
| Solubility | Soluble in organic solvents like DMSO and DMF | [2] |
| Storage | Recommended storage at -20°C for short term and -80°C for long term | [2] |
| Predicted Density | 1.081 ± 0.06 g/cm³ | ChemAxon |
| Predicted pKa | 4.52 ± 0.10 | ChemAxon |
| Predicted Boiling Point | 710.3 ± 60.0 °C | ChemAxon |
| SMILES | CC(C)(C)OC(=O)CN1CCN(CC(=O)OC(C)(C)C)CCN(C(CCC(=O)O)C(=O)OC(C)(C)C)CCN(CC1)CC(=O)OC(C)(C)C | [1][4] |
Experimental Protocols
Synthesis of DOTA-GA(tBu)4
Materials:
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DO3A-tBu
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(R)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid
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A suitable alkylating agent (e.g., a bromoacetate derivative)
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Organic solvents (DMF, DCM, Acetonitrile)
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Bases (e.g., DIPEA, K₂CO₃)
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Purification media (Silica gel, Reverse-phase HPLC column)
Procedure:
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Alkylation of DO3A-tBu: The three secondary amine groups of the DOTA macrocycle precursor, DO3A-tBu, are first alkylated with a suitable tert-butyl protected acetate group, typically using tert-butyl bromoacetate in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically stirred at room temperature for 24-48 hours.
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Introduction of the Glutaric Acid Moiety: The remaining secondary amine on the DOTA ring is then reacted with a protected glutamic acid derivative. For instance, (R)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid can be coupled to the macrocycle. This step can be achieved through various coupling chemistries, often involving activation of the carboxylic acid on the glutamic acid derivative.
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Purification: The crude product is purified using column chromatography on silica gel, followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure DOTA-GA(tBu)4.
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Characterization: The final product is characterized by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Peptide Conjugation using DOTA-GA(tBu)4
DOTA-GA(tBu)4 is designed for conjugation to the primary amine groups (e.g., the N-terminus or the side chain of a lysine residue) of a peptide. This is typically achieved via amide bond formation. The following is a general protocol for solution-phase and solid-phase peptide conjugation.
Solution-Phase Conjugation:
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Activation of DOTA-GA(tBu)4: The carboxylic acid of the glutaric acid linker on DOTA-GA(tBu)4 is activated to facilitate amide bond formation. This can be achieved using standard coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA in an anhydrous solvent like DMF.[1]
-
Coupling to the Peptide: The activated DOTA-GA(tBu)4 is then added to a solution of the peptide (with other reactive groups protected if necessary) in a suitable solvent. The reaction is typically stirred at room temperature for several hours to overnight.
-
Deprotection: The tert-butyl protecting groups on the DOTA-peptide conjugate are removed by treatment with a strong acid, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).[1]
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Purification: The final deprotected DOTA-peptide conjugate is purified by RP-HPLC.
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Characterization: The identity and purity of the conjugate are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Solid-Phase Peptide Synthesis (SPPS) Conjugation:
-
Peptide Synthesis: The peptide is synthesized on a solid support (resin) using standard Fmoc-based SPPS protocols.
-
On-Resin Conjugation: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the resin-bound peptide is treated with a solution of activated DOTA-GA(tBu)4 (prepared as in the solution-phase method). The coupling reaction is allowed to proceed on the solid phase.[1]
-
Cleavage and Deprotection: The DOTA-peptide conjugate is cleaved from the resin and the side-chain protecting groups, as well as the tert-butyl esters on the DOTA-GA moiety, are simultaneously removed using a strong acid cocktail (e.g., TFA/TIS/water).[1]
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Purification and Characterization: The crude product is purified and characterized as described for the solution-phase method.
Logical and Experimental Workflows
The following diagrams illustrate the key logical and experimental workflows involving DOTA-GA(tBu)4.
Caption: General workflow for the synthesis of DOTA-GA(tBu)4.
Caption: Workflow for peptide conjugation and radiolabeling.
Signaling Pathways and Applications
DOTA-GA(tBu)4 itself does not directly interact with signaling pathways. Its role is that of a scaffold to which a targeting vector (e.g., a peptide or antibody) is attached. The resulting conjugate is then used to deliver a payload (e.g., a radionuclide for imaging or therapy) to a specific biological target, such as a cell surface receptor.
For example, a DOTA-GA-conjugated peptide that targets a G-protein coupled receptor (GPCR) involved in cancer can be used for Positron Emission Tomography (PET) imaging to visualize tumors expressing that receptor. The signaling pathway is initiated by the binding of the peptide moiety to the receptor, not by the DOTA-GA chelator.
Caption: Conceptual role in targeting a signaling pathway for imaging.
Conclusion
DOTA-GA(tBu)4 is a versatile and valuable tool in the development of targeted molecular imaging and therapeutic agents. Its well-defined chemical structure, with a robust chelating core and a versatile conjugation handle, allows for the straightforward and efficient labeling of biomolecules with a wide range of metallic radionuclides. The availability of tert-butyl protected carboxyl groups facilitates controlled and specific conjugation reactions. The experimental protocols outlined in this guide, based on established chemical principles, provide a framework for the synthesis and application of this important bifunctional chelator. As the field of personalized medicine continues to grow, the demand for well-characterized and reliable chelating agents like DOTA-GA(tBu)4 is expected to increase, further driving innovation in the design and application of novel radiopharmaceuticals.
References
- 1. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aojnmb.mums.ac.ir [aojnmb.mums.ac.ir]
- 5. (R)-DOTA-GA(tBu)4 - www.chematech-mdt.com [chematech-mdt.com]
- 6. researchgate.net [researchgate.net]
